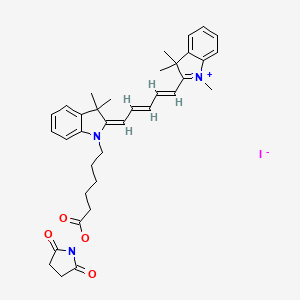
Isomaltotetraose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Isomaltotetraose” is a complex carbohydrate structure represented using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode the wide-ranging and complex carbohydrate structure data in a unique linear format based on atomic-level information about monosaccharides and their linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrates like the one represented by “Isomaltotetraose” typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The specific synthetic route and reaction conditions depend on the desired carbohydrate structure and the starting materials used.
Industrial Production Methods
Industrial production of complex carbohydrates often involves the use of automated synthesizers and advanced purification techniques. These methods allow for the efficient and scalable production of carbohydrates with high purity and yield. Enzymatic synthesis is also commonly used in industrial settings to produce specific carbohydrate structures.
Analyse Des Réactions Chimiques
Types of Reactions
Complex carbohydrates can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of glycosidic bonds by water.
Common Reagents and Conditions
Common reagents used in the reactions of complex carbohydrates include:
Oxidizing agents: Such as periodic acid and bromine water.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Acids and bases: For hydrolysis and glycosylation reactions.
Major Products
The major products formed from the reactions of complex carbohydrates depend on the specific reaction conditions and reagents used. For example, oxidation of a carbohydrate may yield an aldonic acid, while reduction may yield an alditol.
Applications De Recherche Scientifique
Complex carbohydrates have a wide range of scientific research applications, including:
Chemistry: Study of carbohydrate chemistry and synthesis.
Biology: Investigation of carbohydrate-protein interactions and glycosylation processes.
Medicine: Development of carbohydrate-based drugs and vaccines.
Industry: Production of biofuels, food additives, and biodegradable materials.
Mécanisme D'action
The mechanism by which complex carbohydrates exert their effects often involves interactions with specific molecular targets, such as proteins and enzymes. These interactions can influence various biological processes, including cell signaling, immune response, and metabolism. The specific pathways involved depend on the structure and function of the carbohydrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “Isomaltotetraose” include other complex carbohydrates represented using the WURCS notation, such as:
- "WURCS=2.0/3,5,4/[a2122h-1b_1-5_2*NCC/3=O][a1122h-1b_1-5][a1122h-1a_1-5]/1-1-2-3-3/a4-b1_b4-c1_c3-d1_c6-e1" .
- "WURCS=1.0/3,2/[12112h|1,5][12112h|1,5][12112h|1,5]1+1,2+3|2+1,3+6" .
Uniqueness
The uniqueness of “this compound” lies in its specific monosaccharide composition and linkage pattern, which determine its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21+,22+,23+,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKPJBWUFOESDV-NGZVDTABSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)

![1-[3-(Dimethoxymethylsilyl)propyl]-piperazine](/img/structure/B8137005.png)


![(1R,3R,8R,12S,13R,18E,20E,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B8137021.png)
![2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B8137030.png)





![4-[3-[10-[3,5-bis(4-carboxyphenyl)phenyl]anthracen-9-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8137070.png)
